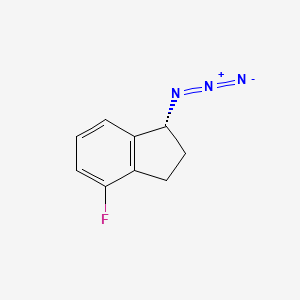

(1R)-1-Azido-4-fluoro-2,3-dihydro-1H-indene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1R)-1-Azido-4-fluoro-2,3-dihydro-1H-indene: is an organic compound that belongs to the class of azido compounds It features a unique structure with an azido group (-N₃) and a fluoro substituent on an indene backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-Azido-4-fluoro-2,3-dihydro-1H-indene typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4-fluoro-2,3-dihydro-1H-indene.

Azidation: The azido group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting the fluoro compound with sodium azide (NaN₃) in a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, ensuring safety measures for handling azides, and employing continuous flow reactors for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: The azido group in (1R)-1-Azido-4-fluoro-2,3-dihydro-1H-indene can undergo substitution reactions with various nucleophiles, leading to the formation of different substituted indene derivatives.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF).

Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.

Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products:

Substituted Indenes: Formed through nucleophilic substitution.

Amines: Formed through reduction of the azido group.

Triazoles: Formed through cycloaddition reactions.

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

1.1. Azidooxygenation Reactions

One of the prominent applications of (1R)-1-Azido-4-fluoro-2,3-dihydro-1H-indene is in azidooxygenation reactions. This process involves the introduction of azide and oxygen functionalities into alkenes through radical mechanisms. Such transformations can lead to the formation of vicinal azidooxygenated products, which are valuable intermediates in organic synthesis.

| Reagent/System | Yield (%) | Conditions |

|---|---|---|

| TMSN3 + PhI(OAc)2 | 66 - 70 | DCE/DCM, 0–15 °C for 4 h |

This reaction not only enhances the synthetic versatility but also allows for the functionalization of biologically relevant scaffolds, including indenes and other heterocycles, under mild conditions .

1.2. Synthesis of Heterocycles

The compound has also been utilized in the synthesis of various heterocycles through click chemistry approaches. For example, it can participate in 1,3-dipolar cycloaddition reactions to form triazole derivatives, which are important in medicinal chemistry.

| Substrate | Product | Yield (%) |

|---|---|---|

| 1-Azido-4-methoxybenzene | Furoindole derivatives | 72 - 99 |

| Various aryl azides | Triazole derivatives | 70 - 81 |

These reactions highlight the utility of this compound as a precursor for more complex molecular architectures .

Medicinal Chemistry

2.1. IDO1 Inhibition

Recent studies have indicated that indole derivatives can serve as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a target for cancer immunotherapy. The incorporation of azido groups into indole structures can enhance their inhibitory activity.

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| Indole derivative with azide | 0.16 | Competitive inhibition at active site |

The structural modifications facilitated by this compound allow for improved interaction with IDO1, suggesting a pathway for developing potent IDO1 inhibitors .

Case Studies

Case Study 1: Radical Cascade Reactions

A study demonstrated the use of this compound in radical cascade reactions to synthesize complex polycyclic compounds. The process involved generating azido radicals that reacted with electron-rich alkenes to produce diverse products with high stereoselectivity.

| Reaction Type | Outcome |

|---|---|

| Radical cascade azidooxygenation | High yield and selectivity |

This showcases the compound's potential in developing new synthetic methodologies that leverage radical chemistry .

Wirkmechanismus

The mechanism of action of (1R)-1-Azido-4-fluoro-2,3-dihydro-1H-indene is primarily related to its reactivity due to the presence of the azido group. The azido group can undergo various chemical transformations, enabling the compound to interact with different molecular targets. For example, in bioorthogonal chemistry, the azido group can react with alkynes in a copper-catalyzed cycloaddition reaction, forming stable triazole linkages.

Vergleich Mit ähnlichen Verbindungen

(1R)-1-Azido-2,3-dihydro-1H-indene: Lacks the fluoro substituent, making it less reactive in certain chemical reactions.

(1R)-1-Azido-4-chloro-2,3-dihydro-1H-indene: Contains a chloro substituent instead of a fluoro group, which can influence its reactivity and applications.

Uniqueness:

- The presence of the fluoro substituent in (1R)-1-Azido-4-fluoro-2,3-dihydro-1H-indene enhances its reactivity and stability compared to similar compounds without the fluoro group. This makes it a valuable compound for specific synthetic and research applications.

Biologische Aktivität

(1R)-1-Azido-4-fluoro-2,3-dihydro-1H-indene is a compound of significant interest due to its unique structural features and potential applications in medicinal chemistry and chemical biology. This article provides a detailed analysis of its biological activity, including mechanisms of action, synthetic pathways, and relevant case studies.

Chemical Structure and Properties

The compound features an azido group (-N₃) and a fluorine atom, which contribute to its reactivity and biological properties. The azido group can participate in various chemical reactions, such as cycloadditions, while the fluorine atom can influence the compound's electronic characteristics.

The biological activity of this compound is primarily attributed to its azido and fluorine functional groups. The azido group is known for its ability to undergo cycloaddition reactions, forming stable triazole rings which are useful in various biological applications. The fluorine atom enhances the compound's lipophilicity and can modulate interactions with biological targets such as enzymes and receptors.

Bioorthogonal Applications

The azido group positions this compound as a candidate for bioorthogonal reactions. These reactions are vital for labeling biomolecules in imaging studies and drug development. The compound's ability to selectively react with alkyne-containing partners allows for precise targeting in biological systems .

Case Studies

Case Study 1: Synthesis and Reactivity

A study demonstrated the synthesis of triazole derivatives via the cycloaddition of azides with alkynes. This method showcased the utility of this compound as a precursor for developing complex molecules with potential therapeutic applications .

Case Study 2: Anticancer Activity

Although direct studies on this compound are sparse, analogs with similar functional groups have shown significant anticancer properties. For example, fluorinated indene derivatives have been evaluated for their effectiveness against various cancer cell lines, indicating that modifications to the indene structure can lead to enhanced biological activity .

Table 1: Comparison of Biological Activities of Related Compounds

Eigenschaften

IUPAC Name |

(1R)-1-azido-4-fluoro-2,3-dihydro-1H-indene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3/c10-8-3-1-2-7-6(8)4-5-9(7)12-13-11/h1-3,9H,4-5H2/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFUPXJHXTLWXBI-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N=[N+]=[N-])C=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@@H]1N=[N+]=[N-])C=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.